4-Fluoro-2-(trifluoromethoxy)aniline
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Overview
Description
4-Fluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5F4NO. It is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position on an aniline ring.
Mechanism of Action
Target of Action
It is known that anilines, in general, can interact with various biological targets, including enzymes and receptors . The specific target organs for this compound are the lungs .
Mode of Action
It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It is used as a biochemical reagent in life science related research , suggesting that it may interact with various biochemical pathways.
Result of Action
It is known to be used as a biochemical reagent in life science related research , suggesting that it may have various molecular and cellular effects.
Action Environment
The action of 4-Fluoro-2-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents for optimal stability . Furthermore, it should be handled in a well-ventilated place to minimize exposure and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic aromatic substitution can yield various substituted anilines.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)aniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Similar but with the trifluoromethyl group at the 2-position.
4-Fluoroaniline: Lacks the trifluoromethoxy group, making it less chemically complex.
Uniqueness
4-Fluoro-2-(trifluoromethoxy)aniline is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDKCJQODJFZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-66-7 |
Source
|
Record name | 4-Fluoro-2-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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